molecular formula C27H26N4O4 B7704524 2-{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(4-phenylpiperazin-1-YL)ethan-1-one

2-{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(4-phenylpiperazin-1-YL)ethan-1-one

Cat. No.: B7704524
M. Wt: 470.5 g/mol
InChI Key: OECAUNGWNHQCIE-UHFFFAOYSA-N
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Description

2-{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(4-phenylpiperazin-1-YL)ethan-1-one is a complex organic compound that features a combination of oxadiazole, phenoxy, and piperazine moieties

Properties

IUPAC Name

2-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O4/c1-33-22-13-11-20(12-14-22)26-28-27(35-29-26)23-9-5-6-10-24(23)34-19-25(32)31-17-15-30(16-18-31)21-7-3-2-4-8-21/h2-14H,15-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECAUNGWNHQCIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(4-phenylpiperazin-1-YL)ethan-1-one typically involves multiple steps. One common approach is the condensation of 4-methoxybenzohydrazide with 2-(4-phenylpiperazin-1-yl)ethan-1-one in the presence of a dehydrating agent to form the oxadiazole ring. This is followed by the reaction with 2-bromo-1-(4-methoxyphenyl)ethanone to introduce the phenoxy group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, such as using high-purity reagents, controlled temperatures, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(4-phenylpiperazin-1-YL)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the oxadiazole ring could lead to a variety of reduced forms.

Scientific Research Applications

2-{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(4-phenylpiperazin-1-YL)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 2-{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(4-phenylpiperazin-1-YL)ethan-1-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its oxadiazole and piperazine moieties. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid

Uniqueness

2-{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(4-phenylpiperazin-1-YL)ethan-1-one is unique due to its combination of oxadiazole, phenoxy, and piperazine moieties, which confer specific chemical and biological properties. This makes it distinct from other similar compounds that may only contain one or two of these functional groups.

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